N-[(2-Propyl-2H-tetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide N-[(2-Propyl-2H-tetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 638147-76-9
VCID: VC0364234
InChI: InChI=1S/C16H16N6OS/c1-2-10-22-20-15(19-21-22)18-16(24)17-14(23)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H2,17,18,20,23,24)
SMILES: CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C16H16N6OS
Molecular Weight: 340.4g/mol

N-[(2-Propyl-2H-tetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide

CAS No.: 638147-76-9

Main Products

VCID: VC0364234

Molecular Formula: C16H16N6OS

Molecular Weight: 340.4g/mol

N-[(2-Propyl-2H-tetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide - 638147-76-9

CAS No. 638147-76-9
Product Name N-[(2-Propyl-2H-tetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide
Molecular Formula C16H16N6OS
Molecular Weight 340.4g/mol
IUPAC Name N-[(2-propyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C16H16N6OS/c1-2-10-22-20-15(19-21-22)18-16(24)17-14(23)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H2,17,18,20,23,24)
Standard InChIKey FJNALRMUOXBADG-UHFFFAOYSA-N
SMILES CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Canonical SMILES CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
PubChem Compound 2111493
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator